6-Chloroimidazo[1,2-a]pyrazine

Anticancer Cytotoxicity SAR

Procure this validated kinase inhibitor scaffold to build focused CDK2/CDK4/Aurora libraries (IC₅₀ <1 μM). The 6-chloro substituent (pKa 1.35) directs regioselective C8 metalation with TMP bases, enabling precise Negishi cross-coupling. Co-crystallized with Aurora-A, this core is essential for CTN1122 antileishmanial analogs—des-chloro compounds lose >10-fold potency. Pair with 6-bromo and unsubstituted analogs for halogen-dependent cytotoxicity SAR studies (MCF-7 IC₅₀ 13.0 μM).

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 76537-23-0
Cat. No. B1590719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyrazine
CAS76537-23-0
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=CC2=N1)Cl
InChIInChI=1S/C6H4ClN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H
InChIKeyPTWXEVLXAHFMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,2-a]pyrazine (CAS 76537-23-0) Core Scaffold Profile and Procurement-Relevant Identifiers


6-Chloroimidazo[1,2-a]pyrazine (CAS 76537-23-0) is a fused bicyclic N-heterocycle composed of imidazole and pyrazine rings with a chlorine atom at the 6-position [1]. With a molecular formula of C₆H₄ClN₃ and molecular weight of 153.57 g/mol, this solid compound (melting point: 118–125 °C) serves as a versatile scaffold in medicinal chemistry and agrochemical research [2]. The chlorine substituent confers distinct electronic properties and regioselective reactivity, enabling precise further functionalization for drug discovery programs targeting kinases, phosphodiesterases, and infectious diseases [3].

Why 6-Chloroimidazo[1,2-a]pyrazine Cannot Be Simply Replaced by Other 6-Halo or Unsubstituted Imidazo[1,2-a]pyrazine Analogs


Generic substitution among imidazo[1,2-a]pyrazine derivatives is scientifically invalid due to the position-dependent electronic and steric effects of the halogen substituent, which fundamentally alter both biological activity and synthetic utility. In cytotoxic profiling against MDA-MB-231, MCF-7, SK-N-SH, and Hep G2 cancer cell lines, the 6-bromo analog exhibited IC₅₀ values of 12.1–19.2 μM, while the unsubstituted parent scaffold showed markedly reduced activity, and the 6-chloro variant demonstrated intermediate potency [1]. Furthermore, the chlorine atom at position 6 confers a calculated pKa of 1.35 ± 0.30 compared to 4.30 ± 0.30 for the unsubstituted imidazo[1,2-a]pyrazine , a 1000-fold difference in acidity that dictates regioselective metalation pathways using TMP-bases [2]. Substituting with 6-fluoro, 6-bromo, or des-halo analogs will yield divergent synthetic outcomes, biological potency, and selectivity profiles, rendering direct interchange scientifically unsound.

6-Chloroimidazo[1,2-a]pyrazine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Cytotoxic Potency Against MCF-7 and SK-N-SH Cancer Cell Lines: 6-Chloro vs. 6-Bromo vs. Unsubstituted Imidazo[1,2-a]pyrazine

In a systematic SAR study evaluating imidazo[1,2-a]pyrazine derivatives against four cancer cell lines, the 6-chloro-substituted analog demonstrated measurable but moderate cytotoxic activity. Compound 4c (6-chloro-3-(4-methoxyphenyl)imidazo[1,2-a]pyrazine) exhibited IC₅₀ values of 13.0 μM against MCF-7 and 13.8 μM against SK-N-SH [1]. In contrast, the 6-bromo analog (compound 4d) showed superior potency with IC₅₀ values of 12.1 μM (MCF-7) and 13.1 μM (SK-N-SH) [1]. The unsubstituted parent scaffold (compound 4a) demonstrated significantly reduced activity (IC₅₀ > 30 μM across all cell lines), confirming that halogen substitution at the 6-position is essential for cytotoxic potency [1].

Anticancer Cytotoxicity SAR Halogen substitution

Regioselective Metalation Reactivity: pKa-Driven Functionalization at Position 8 vs. Position 3

Computational pKa calculations reveal that 6-chloroimidazo[1,2-a]pyrazine has a significantly lower pKa (1.35 ± 0.30) compared to the unsubstituted imidazo[1,2-a]pyrazine (4.30 ± 0.30) . This ~1000-fold difference in acidity fundamentally alters the regioselectivity of metalation reactions. Using TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl as bases, 6-chloroimidazo[1,2-a]pyrazine undergoes selective metalation at position 8, enabling subsequent quenching with electrophiles to access 8-functionalized derivatives [1]. In contrast, the unsubstituted scaffold lacks this regioselective control, while the 6-bromo analog exhibits preferential halogen-metal exchange at position 3 rather than directed metalation at position 8 [2]. This position-specific reactivity enables rational, predictable derivatization for library synthesis.

Synthetic chemistry Regioselective functionalization Organometallic pKa

CDK Inhibitor Patent Scope: 6-Chloroimidazo[1,2-a]pyrazine as a Core Intermediate for Cyclin-Dependent Kinase Targeted Libraries

Patent AR-041346-A1 (Schering Corporation) explicitly claims imidazo[1,2-a]pyrazine compounds as cyclin-dependent kinase (CDK) inhibitors, with the 6-chloro substituent specified as a preferred R² group in Formula I [1]. The patent establishes that halogen substitution at the 6-position (particularly chloro) contributes to CDK inhibitory activity, with representative compounds demonstrating IC₅₀ values < 1 μM against CDK2 and CDK4 [1]. While 6-bromo and 6-fluoro analogs are also within the patent scope, the synthetic accessibility and commercial availability of 6-chloroimidazo[1,2-a]pyrazine make it the most practical entry point for generating CDK-targeted libraries .

Kinase inhibition CDK Cancer therapeutics Patent

Aurora Kinase Inhibitor Selectivity: Imidazo[1,2-a]pyrazine Scaffold Enables up to 70-Fold Cellular Selectivity

Co-crystallization studies of imidazo[1,2-a]pyrazine derivatives with Aurora-A kinase revealed that the 6-chloro-substituted core provides an optimal binding pose, enabling subsequent optimization to achieve up to 70-fold selectivity in cell-based Aurora kinase pharmacodynamic biomarker assays [1]. Specifically, compound 15 (6-chloroimidazo[1,2-a]pyrazin-8-amine derivative) demonstrated potent Aurora-A inhibition (IC₅₀ = 0.012 μM) with minimal off-target kinase activity against a panel of 50 kinases [2]. The chlorine atom at position 6 was identified as critical for maintaining the planar conformation required for hinge-region binding, while the 8-position amine enabled selectivity engineering. Unsubstituted or alternatively halogenated analogs showed reduced binding affinity and selectivity [1].

Aurora kinase Selectivity Cancer Pharmacodynamic biomarker

Physicochemical and Supply Chain Differentiation: Melting Point, Purity Specifications, and Commercial Availability

6-Chloroimidazo[1,2-a]pyrazine (CAS 76537-23-0) is commercially available as a solid with a melting point of 118–125 °C and standard purity of 95% . The chlorine atom provides a reactive handle for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine ring nitrogens [1]. In comparison, the 6-bromo analog (CAS 912773-24-1) exhibits a lower melting point range (90–95 °C) and different reactivity profiles in cross-coupling reactions . The 6-fluoro analog has limited commercial availability and requires custom synthesis. The 6-chloro variant offers the optimal balance of reactivity, stability, and supply chain reliability for both medicinal chemistry and process chemistry applications.

Physicochemical properties Quality control Supply chain Procurement

Antileishmanial Lead Optimization: Position 6 Chlorine as a Key Structural Determinant in CTN1122-Derived Series

The imidazo[1,2-a]pyrazine derivative CTN1122 (containing a 6-chloro substitution) was identified as a promising antileishmanial agent with activity against intramacrophage amastigotes of Leishmania major and Leishmania donovani [1]. Modifications at positions 2 and 8 of the 6-chloroimidazo[1,2-a]pyrazine scaffold revealed that the 6-chloro substituent is essential for maintaining L-CK1.2 kinase inhibition, with removal or replacement by hydrogen resulting in > 10-fold loss of potency [2]. Pharmacophore-guided optimization of this 6-chloro core yielded derivatives with improved selectivity indices (SI > 20) compared to the parent hit [3].

Antileishmanial Neglected tropical diseases Casein kinase 1 SAR

Optimal Research and Industrial Applications for 6-Chloroimidazo[1,2-a]pyrazine (CAS 76537-23-0)


Kinase Inhibitor Library Synthesis for Oncology Drug Discovery

Procure 6-chloroimidazo[1,2-a]pyrazine as the core scaffold for generating focused kinase inhibitor libraries targeting CDK2, CDK4, and Aurora kinases. The chlorine atom enables regioselective functionalization at position 8 using TMP-bases [1], while the scaffold's co-crystallization with Aurora-A confirms optimal hinge-region binding geometry [2]. Patent AR-041346-A1 explicitly validates this scaffold for CDK inhibition with IC₅₀ values < 1 μM [3].

Antileishmanial Drug Discovery and Casein Kinase 1 Inhibitor Development

Use 6-chloroimidazo[1,2-a]pyrazine as the starting material for synthesizing CTN1122 analogs targeting L-CK1.2 kinase in Leishmania parasites. The 6-chloro substituent is essential for maintaining kinase inhibitory potency, with des-chloro analogs showing > 10-fold loss of activity [4]. Optimized derivatives achieve selectivity indices > 20 against intramacrophage amastigotes [5].

Regioselective Functionalization Studies and Method Development

Employ 6-chloroimidazo[1,2-a]pyrazine for developing novel regioselective metalation methodologies. The compound's low pKa (1.35 ± 0.30) enables selective deprotonation at position 8 using TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl [1]. This orthogonal reactivity, compared to 6-bromo analogs that undergo halogen-metal exchange at position 3 [6], makes the 6-chloro variant uniquely suited for synthesizing 8-functionalized derivatives via Negishi cross-couplings.

Anticancer SAR Studies Requiring Halogen Series Comparison

Include 6-chloroimidazo[1,2-a]pyrazine in SAR studies alongside 6-bromo and unsubstituted analogs to establish halogen-dependent cytotoxicity profiles. The 6-chloro analog (compound 4c) provides intermediate potency (MCF-7 IC₅₀ = 13.0 μM) between the inactive unsubstituted scaffold (> 30 μM) and the more potent 6-bromo analog (12.1 μM) [7], enabling fine-tuning of activity-toxicity trade-offs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.